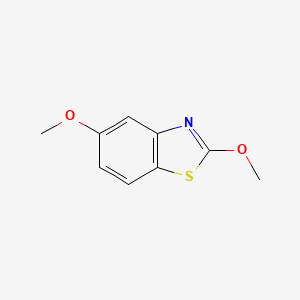
2,5-Dimethoxybenzothiazole
Descripción general
Descripción
2,5-Dimethoxybenzothiazole, also known as DMBT or 2,5-DMBT, is an organic compound belonging to the family of benzothiazoles. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its structure consists of a benzene ring with a sulfur atom at the 2 and 5 positions, and two methyl groups attached to the sulfur atom. It is a colorless solid with a melting point of 126 °C and a boiling point of 204 °C.
Aplicaciones Científicas De Investigación
Derivatization Reagent in High-Performance Liquid Chromatography
2,5-Dimethoxybenzothiazole derivatives have been utilized as derivatization reagents in high-performance liquid chromatography (HPLC). For instance, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, characterized by the benzothiazole structure conjugated to an oxazoline moiety, was synthesized and applied as a precolumn derivatization reagent for carboxylic acids in HPLC. This reagent allowed for rapid assays of carboxylic acids with high sensitivity and satisfactory separability, and it was successfully used for the determination of fatty acids in human sera (Saito et al., 1995).
Antitumor Properties
Several studies have highlighted the potential antitumor properties of this compound derivatives. A specific compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, demonstrated potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer cells. This finding emphasizes the potential of these compounds as effective antitumor agents (Mortimer et al., 2006).
Antifungal Applications
The antifungal activity of this compound derivatives has been investigated, particularly in the context of postharvest decay pathogens of fruits such as strawberries. 2,5-Dimethoxybenzoic acid, for instance, showed significant effectiveness in inhibiting the growth of fungi like Botrytis cinerea and Rhizopus stolonifer, suggesting its potential as a natural antifungal agent (Lattanzio et al., 1996).
Corrosion Inhibition
This compound compounds have been studied as corrosion inhibitors. For example, 2-mercaptobenzothiazole (MBTH) demonstrated significant effectiveness in preventing corrosion of copper in chloride solutions, showcasing its potential utility in materials science and engineering (Finšgar & Merl, 2014).
Synthesis of Medical Intermediates
This compound derivatives have been used in the synthesis of medical intermediates. For example, the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis, was reported, indicating the broader applicability of these compounds in pharmaceutical synthesis (Z. Zhimin, 2003).
Propiedades
IUPAC Name |
2,5-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSQBQKBMSSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)



![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)